molecular formula C22H22N4O5S B2444057 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide CAS No. 1021054-77-2

4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide

Cat. No.: B2444057
CAS No.: 1021054-77-2
M. Wt: 454.5
InChI Key: HVYOBAYYSVKUHJ-UHFFFAOYSA-N
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Description

4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide is a complex organic compound with a molecular formula of C22H22N4O5S This compound features a benzamide core structure with additional functional groups, including a methoxybenzyl group, a pyridine-3-sulfonamido group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine-3-sulfonamide intermediate: This step involves the reaction of pyridine-3-sulfonyl chloride with 4-methoxybenzylamine under basic conditions to form the pyridine-3-sulfonamido intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamido group.

    Coupling with benzamide: The final step involves coupling the acetylated intermediate with benzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.

    4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)phenylamine: Similar structure but with an amine group instead of a benzamide group.

Uniqueness

The uniqueness of 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide lies in its combination of functional groups, which confer specific chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[[2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-31-19-10-4-16(5-11-19)14-26(32(29,30)20-3-2-12-24-13-20)15-21(27)25-18-8-6-17(7-9-18)22(23)28/h2-13H,14-15H2,1H3,(H2,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYOBAYYSVKUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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